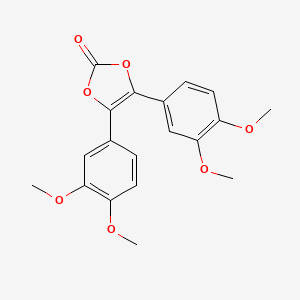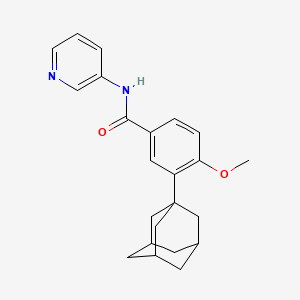![molecular formula C25H24ClNO3S B11484477 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11484477.png)
4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzothiophene core with a chlorobenzyl ether and a methoxyphenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the chlorobenzyl ether, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol derivatives and appropriate electrophiles.
Introduction of the Chlorobenzyl Ether: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with a phenolic hydroxyl group.
Attachment of the Methoxyphenyl Group: This can be done through etherification reactions using methoxyphenol and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential therapeutic effects and interactions with biological targets.
Medicine: The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may find applications in the development of new materials, such as polymers or coatings, where its chemical properties can be leveraged.
Mechanism of Action
The mechanism of action of 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Modulation of Signaling Pathways: It may influence signaling pathways, altering gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
- Ethyl acetoacetate
Uniqueness
4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C25H24ClNO3S |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C25H24ClNO3S/c1-29-21-12-16(8-11-20(21)30-14-15-6-9-17(26)10-7-15)19-13-23(28)27-25-24(19)18-4-2-3-5-22(18)31-25/h6-12,19H,2-5,13-14H2,1H3,(H,27,28) |
InChI Key |
LEUFZPZZXPCXCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=C(S3)CCCC4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B11484398.png)
![Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11484402.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2-cyclohexyl-2,3-dihydro-5-(methoxymethyl)-7-methyl-1-(phenylmethyl)-](/img/structure/B11484413.png)
![6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484416.png)
![Propan-2-yl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11484420.png)

![1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11484426.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11484443.png)
![Acetamide, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-N,N-di(2-propenyl)-](/img/structure/B11484446.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11484454.png)
![{3-[(4-Methoxyphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}(morpholin-4-yl)methanone](/img/structure/B11484458.png)
![Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate](/img/structure/B11484460.png)
![1-(morpholin-4-ylmethyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11484463.png)
